molecular formula C6H6BrClN2 B8014596 5-Bromo-6-chloro-N-methylpyridin-3-amine

5-Bromo-6-chloro-N-methylpyridin-3-amine

Cat. No.: B8014596
M. Wt: 221.48 g/mol
InChI Key: XDTYNPCOJPHXSP-UHFFFAOYSA-N
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Description

5-Bromo-6-chloro-N-methylpyridin-3-amine is a heterocyclic organic compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-N-methylpyridin-3-amine typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method is favored due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-N-methylpyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.

    Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with arylboronic acids can yield various aryl-substituted pyridine derivatives .

Scientific Research Applications

5-Bromo-6-chloro-N-methylpyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-N-methylpyridin-3-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, interacting with specific molecular targets and pathways. The exact mechanism would vary based on the structure of the final compound synthesized from this building block .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-chloro-N-methylpyridin-3-amine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This dual halogenation can provide distinct electronic properties and make it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

5-bromo-6-chloro-N-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2/c1-9-4-2-5(7)6(8)10-3-4/h2-3,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTYNPCOJPHXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(N=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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